Dacuronium Bromide

Description

Properties

IUPAC Name |

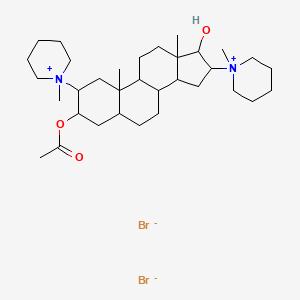

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58N2O3.2BrH/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34;;/h24-31,37H,6-22H2,1-5H3;2*1H/q+2;;/p-2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKULMJPMHYWKC-GMMLHHOXSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27115-86-2 | |

| Record name | Dacuronium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027115862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dacuronium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DACURONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33482245B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Androstane Skeleton Functionalization

The synthesis of dacuronium bromide likely begins with functionalization of the androstane core. Patent US7569687B2, though focused on rocuronium bromide, provides a template for quaternizing steroidal amines. For dacuronium, this would involve:

- Selective Acetylation : Introducing an acetate group at the 3α-position of the androstane diol precursor, analogous to the mono-acetylation step in rocuronium synthesis.

- Piperidinium Quaternization : Reacting the diol intermediate with methylpiperidine under alkylating conditions. This step mirrors methods described for rocuronium, where allyl bromide is used in excess (8.7 equivalents) to achieve high yields.

A critical challenge is avoiding over-alkylation, which could lead to undesired bis-quaternary species. Temperature control (0–5°C) and stoichiometric precision are essential to favor mono-quaternization before introducing the second piperidinium group.

Purification and Crystallization Strategies

Purification of intermediates significantly impacts final product purity. For the mono-acetylated intermediate, column chromatography on alumina followed by crystallization from dichloromethane-diethyl ether mixtures has been effective in removing positional isomers. Subsequent quaternization steps require anti-solvent precipitation, typically using ether or acetone, to isolate the dibromide salt.

Example Protocol :

- Dissolve crude dacuronium bromide in methanol (3 volumes).

- Add activated carbon and filter to decolorize.

- Precipitate by adding cold ether (-20°C) under vigorous stirring.

- Recover the solid via filtration and dry under vacuum at ≤35°C.

This method, adapted from rocuronium bromide purification, reduces impurities to <0.05% as verified by HPLC.

Analytical and Quality Control Considerations

HPLC Profiling and Impurity Monitoring

HPLC analysis is indispensable for assessing synthetic success. The presence of pancuronium bromide impurity A (dacuronium bromide) in commercial batches underscores the need for rigorous chromatographic separation. Key parameters include:

- Column : C18 reverse-phase (250 × 4.6 mm, 5 μm).

- Mobile Phase : Acetonitrile-phosphate buffer (pH 3.0) gradient.

- Detection : UV at 210 nm.

Typical retention times for dacuronium bromide range from 12–14 minutes, with baseline resolution from structurally similar impurities.

Spectroscopic Characterization

- ¹H NMR : Peaks at δ 3.65–3.75 (piperidinium N-CH₃), δ 4.70–4.85 (C17-OH), and δ 2.05 (acetate COCH₃) confirm substitution patterns.

- Mass Spectrometry : ESI-MS shows [M]²⁺ at m/z 388.2 and characteristic bromide isotope patterns.

Challenges in Industrial-Scale Synthesis

Solvent Selection and Waste Management

Large-scale synthesis requires solvents like dichloromethane and methanol, posing environmental and safety concerns. Recrystallization from acetone-methanol mixtures (3:1 v/v) offers a balance between yield (67–70%) and solvent recovery.

Thermal Stability Considerations

Dacuronium bromide degrades above 40°C, necessitating low-temperature drying (≤35°C) and inert atmosphere storage to prevent hydrolysis of the acetate group.

Comparative Analysis with Analogous Compounds

| Parameter | Dacuronium Bromide | Rocuronium Bromide | Pancuronium Bromide |

|---|---|---|---|

| Quaternizing Agent | Methylpiperidine | Allyl bromide | Allyl bromide |

| Reaction Time | 48–72 hours | 22 hours | 24–48 hours |

| Final Purity | ≥98.5% | ≥95% | ≥99% |

| Major Impurity | Pancuronium | Desallyl rocuronium | Dacuronium |

Data adapted from.

Chemical Reactions Analysis

Dacuronium bromide undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the hydroxyl groups present in the molecule.

Reduction: The compound can be reduced at the carbonyl groups.

Substitution: The bromide ions can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

Dacuronium bromide acts by competitively inhibiting acetylcholine at the neuromuscular junction, leading to muscle paralysis. Its pharmacokinetics include rapid onset and intermediate duration of action, which are critical in surgical settings. The drug is metabolized primarily in the liver, with biliary excretion being a key route of elimination. Understanding these properties is essential for optimizing its use in different patient populations.

Clinical Applications

-

General Anesthesia :

- Dacuronium bromide is commonly used during general anesthesia to facilitate intubation and ensure muscle relaxation throughout surgical procedures. Its rapid onset allows for quick induction, while its intermediate duration helps maintain muscle relaxation without prolonged effects post-surgery.

-

Intensive Care Unit (ICU) Sedation :

- In critically ill patients requiring mechanical ventilation, dacuronium bromide can be administered to prevent spontaneous movements that may interfere with ventilator support. This application necessitates careful monitoring to avoid prolonged neuromuscular blockade.

-

Surgical Procedures :

- The compound is particularly beneficial in surgeries requiring precise control of muscle relaxation, such as orthopedic or abdominal surgeries. Its use can enhance surgical conditions and improve outcomes by minimizing movement during critical phases of surgery.

Comparative Efficacy and Safety

When compared to other neuromuscular blockers like vecuronium and rocuronium, dacuronium bromide exhibits unique advantages:

- Potency : Dacuronium bromide has been shown to be more potent than some alternatives, allowing for lower dosing requirements.

- Hemodynamic Stability : Studies indicate that administration does not significantly alter cardiovascular parameters, making it a safer choice for patients with pre-existing cardiovascular conditions.

Case Studies and Research Findings

Several clinical studies have evaluated the efficacy and safety of dacuronium bromide in various surgical contexts:

- A study published in the British Journal of Anaesthesia highlighted the effective use of dacuronium bromide in cardiac surgeries, where its hemodynamic stability proved advantageous over other agents like pancuronium .

- Research analyzing the pharmacokinetics of dacuronium indicated its rapid distribution and elimination profile, supporting its use in short-duration procedures .

Data Tables

| Parameter | Dacuronium Bromide | Vecuronium Bromide | Rocuronium Bromide |

|---|---|---|---|

| Onset of Action | 2-3 minutes | 3-5 minutes | 1-2 minutes |

| Duration of Action | 30-60 minutes | 20-35 minutes | 30-60 minutes |

| Potency | Higher | Moderate | Moderate |

| Cardiovascular Effects | Minimal | Variable | Minimal |

Mechanism of Action

Dacuronium bromide exerts its effects by competitively binding to the nicotinic acetylcholine receptors at the neuromuscular junction . This prevents acetylcholine from binding to these receptors, thereby inhibiting neuromuscular transmission and causing muscle relaxation . The molecular targets are the nicotinic acetylcholine receptors, and the pathway involves the inhibition of ion channel opening, leading to reduced muscle contraction .

Comparison with Similar Compounds

Key Pharmacological Properties :

- Potency : Approximately 1/10th that of tubocurarine and 1/50th that of pancuronium bromide .

- Onset and Duration : Rapid onset (3–5 minutes) and shorter duration of action compared to pancuronium .

- Reversibility : Effects are reversible with neostigmine or edrophonium, though one reported case showed recurrent blockade post-reversal .

Comparison with Similar Compounds

Pancuronium Bromide

Molecular Formula : C₃₅H₆₀Br₂N₂O₄ .

Key Differences :

- Potency : Pancuronium is 50 times more potent than dacuronium, attributed to its dual quaternary ammonium groups and optimal interonium distance (~11.08 Å) for receptor binding .

- Duration : Pancuronium has a prolonged duration (~90–120 minutes) versus dacuronium’s shorter action (~30–60 minutes) .

- Clinical Use : Pancuronium became a gold standard for long-duration surgeries, while dacuronium remained experimental .

Vecuronium Bromide

Rocuronium Bromide

Fazadinium Dibromide

Tubocurarine

Molecular Formula : C₃₇H₄₁N₂O₆⁺ .

Key Differences :

- Origin : Natural alkaloid vs. synthetic dacuronium.

- Potency : Dacuronium is 10x less potent than tubocurarine .

- Side Effects : Tubocurarine causes hypotension (via histamine release and ganglionic blockade), while dacuronium has minimal cardiovascular effects .

Structural and Pharmacokinetic Insights

- Quaternary Ammonium Groups : Pancuronium and rocuronium have two quaternary amines, enhancing receptor affinity and potency compared to dacuronium’s single quaternary group .

- Metabolism : Dacuronium relies on renal excretion, whereas vecuronium and rocuronium undergo hepatic metabolism, offering flexibility in patients with renal impairment .

Clinical Implications and Limitations

In contrast, successors like rocuronium and vecuronium combined rapid onset, reliable reversibility, and favorable safety profiles, cementing their roles in modern anesthesia .

Biological Activity

Dacuronium bromide is a non-depolarizing neuromuscular blocking agent primarily used in anesthesia to facilitate intubation and provide muscle relaxation during surgical procedures. Its mechanism of action involves competitive antagonism at the neuromuscular junction, specifically targeting nicotinic acetylcholine receptors.

Dacuronium bromide operates by binding to nicotinic receptors at the motor end plate, preventing acetylcholine from eliciting muscle contraction. This competitive inhibition leads to muscle paralysis, which is essential during surgeries requiring controlled ventilation and immobility. The effects can be reversed with acetylcholinesterase inhibitors, such as neostigmine, which increase the availability of acetylcholine at the neuromuscular junction .

Pharmacokinetics

- Absorption : Poorly absorbed from the gastrointestinal tract.

- Volume of Distribution : Approximately 0.3 L/kg in infants and slightly lower in older children.

- Protein Binding : About 30% bound to plasma proteins.

- Metabolism : Primarily metabolized by the liver to a less active metabolite, 17-desacetyl-rocuronium.

- Elimination Half-life : Variable, depending on patient factors but generally ranges from 30 to 90 minutes .

Efficacy and Safety

Clinical studies have demonstrated that dacuronium bromide provides effective muscle relaxation with a rapid onset of action. In a study involving anesthetized patients, it was found that dacuronium effectively facilitated intubation with minimal cardiovascular side effects .

Case Studies

- Study on Anesthetic Use :

- Adverse Effects :

Table: Comparative Analysis of Neuromuscular Blockers

| Drug Name | Onset Time | Duration | Reversal Agent | Side Effects |

|---|---|---|---|---|

| Dacuronium Bromide | 1-2 min | 30-60 min | Neostigmine | Prolonged paralysis |

| Rocuronium Bromide | 1-2 min | 30-60 min | Neostigmine | Injection site pain |

| Vecuronium | 2-3 min | 30-60 min | Neostigmine | Hypotension |

Q & A

Q. What controls are essential when evaluating the hemodynamic side effects of Dacuronium Bromide in animal models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.